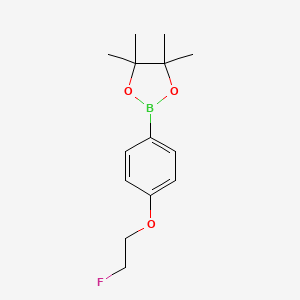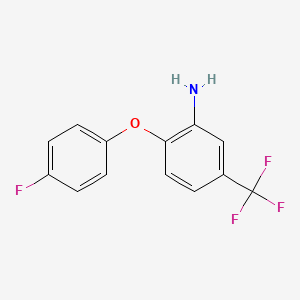
2-(4-(2-Fluoroéthoxy)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a fluoroethoxy moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Applications De Recherche Scientifique
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
- TSPO is found in the outer mitochondrial membrane and plays a role in cholesterol transport, steroidogenesis, and cellular response to stress .
- Activation of TSPO may lead to anti-inflammatory effects, neuroprotection, and regulation of oxidative stress .
- The compound affects several pathways, including:
- Cellular effects include modulation of inflammation, protection against apoptosis, and potential neuroprotection .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as translocator protein (TSPO), which is involved in various cellular processes including cholesterol transport and steroidogenesis . The interaction between 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and TSPO is characterized by high-affinity binding, which can modulate the activity of TSPO and influence downstream biochemical pathways.
Cellular Effects
The effects of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those involving TSPO . By binding to TSPO, 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can modulate gene expression and cellular metabolism. For instance, it can affect the expression of genes involved in inflammatory responses and cellular stress, thereby impacting cell function and viability.
Molecular Mechanism
At the molecular level, 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with TSPO involves high-affinity binding, which can lead to the inhibition or activation of TSPO’s enzymatic activity . This binding interaction can result in changes in gene expression, particularly those genes involved in cellular stress responses and metabolic pathways. Additionally, the compound may influence other biomolecules through similar binding interactions, further modulating cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been observed to result in sustained modulation of cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages. Low to moderate doses of the compound have been shown to modulate TSPO activity and influence cellular processes without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular viability and function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, particularly those related to TSPO activity . The compound’s interaction with TSPO can influence metabolic flux and alter the levels of metabolites involved in cellular stress responses and energy metabolism. Additionally, the compound may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound is known to be efficiently transported across cellular membranes, allowing it to reach its target sites within cells. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily determined by its interaction with TSPO and other targeting signals . The compound is known to localize to mitochondria, where TSPO is predominantly found. This localization is critical for the compound’s activity, as it allows for direct interaction with TSPO and modulation of mitochondrial function. Additionally, post-translational modifications may further influence the compound’s localization and activity within specific cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Fluoroethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(2-Fluoroethoxy)phenylboronic acid
- 4-(2-Fluoroethoxy)phenylmethanol
Uniqueness
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a fluoroethoxy-substituted phenyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQFPXYMWQGKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590117 | |
| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-47-2 | |
| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















